molecular formula C11H21N3O2 B2840362 1-(Morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one CAS No. 926241-15-8

1-(Morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one

Cat. No.: B2840362
CAS No.: 926241-15-8
M. Wt: 227.308
InChI Key: NQNOAAWEKHQJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H21N3O2 and its molecular weight is 227.308. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

De Novo Synthesis of Morpholines and Piperazines The synthesis of highly substituted morpholines and piperazines is significant in organic and medicinal chemistry due to their remarkable physical and biochemical properties. These heterocycles are used in the rational design of properties in various compounds. A versatile de novo synthesis approach using multicomponent reaction chemistry allows for the substitution at up to four positions, providing a scaffold synthesis strategy that meets the demand for novel building blocks and nontraditional scaffolds. This method extends the diversity and application possibilities of morpholines and piperazines in drug development and other scientific research areas (Patil et al., 2017).

Advanced Building Blocks for Drug Discovery Designing and synthesizing advanced analogues of piperidine, piperazine, and morpholine as building blocks for drug discovery highlight their importance. The synthesis approach focuses on creating stretched analogues that offer increased size and conformational flexibility. These properties are critical for lead optimization in drug discovery, suggesting that the structural motifs of piperazines and morpholines can be fine-tuned to improve the pharmacokinetic profiles of potential therapeutic agents (Feskov et al., 2019).

SnAP Reagents for Heterocycle Synthesis The development of SnAP reagents for the transformation of aldehydes into N-unprotected piperazines and morpholines introduces a simple and mild approach to synthesize these valuable structural motifs. This method is compatible with a wide range of aldehydes and provides a straightforward route to mono- and disubstituted N-heterocycles. The versatility and efficiency of this approach are pivotal for generating biologically active compounds and exploring their applications in scientific research (Luescher et al., 2014).

Antimicrobial Activities of Morpholine and Piperazine Derivatives The synthesis and evaluation of antimicrobial activities of morpholine and piperazine derivatives underline their potential in addressing microbial resistance. Some compounds synthesized from these heterocycles exhibit significant antimicrobial properties, suggesting their utility in developing new antimicrobial agents. This research area continues to be of high interest due to the ongoing need for effective treatments against resistant bacterial and fungal infections (Bektaş et al., 2007).

Synthetic and Pharmaceutical Applications Piperazine and morpholine frameworks are integral in the design of compounds with a broad spectrum of pharmaceutical applications. Research into these heterocycles has led to the development of various methods for their derivatives' synthesis, exploring their pharmacophoric activities. The flexibility and utility of piperazine and morpholine derivatives in medicinal chemistry demonstrate their critical role in the rational design and synthesis of new therapeutic agents (Mohammed et al., 2015).

Properties

IUPAC Name

1-morpholin-4-yl-2-piperazin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-10(13-4-2-12-3-5-13)11(15)14-6-8-16-9-7-14/h10,12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNOAAWEKHQJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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